molecular formula C17H22N2O2 B11054022 1-Ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

1-Ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11054022
M. Wt: 286.37 g/mol
InChI Key: MAKROFYIJPRYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound features a pyrrolidine ring, a piperidine ring, and a phenyl group, making it a complex and versatile molecule. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-Ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . The reaction conditions often include the use of solvents like chloroform and the application of heat to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-ethyl-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H22N2O2/c1-2-19-16(20)12-15(17(19)21)18-10-8-14(9-11-18)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3

InChI Key

MAKROFYIJPRYQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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